molecular formula C8H20Cl2N2 B11909698 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride CAS No. 300578-42-1

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride

Cat. No.: B11909698
CAS No.: 300578-42-1
M. Wt: 215.16 g/mol
InChI Key: GUILRWCFLWOBGB-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring substituted with a methyl group and an ethanamine chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride typically involves the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The ethanamine chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Secondary amines.

    Substitution: Various substituted ethanamines depending on the nucleophile used.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of neurotransmitter systems and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the receptor type and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)ethan-1-amine
  • 2-(1-Methylpiperidin-4-yl)ethan-1-amine
  • 2-(1-Ethylpiperidin-4-yl)ethanamine

Uniqueness

2-(4-Methylpiperidin-1-yl)ethan-1-amine dihydrochloride is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethanamine chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Properties

CAS No.

300578-42-1

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-8-2-5-10(6-3-8)7-4-9;;/h8H,2-7,9H2,1H3;2*1H

InChI Key

GUILRWCFLWOBGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCN.Cl.Cl

Origin of Product

United States

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